NEK2 Inhibitory Potency (IC50) vs. Alternative NEK2 Inhibitor Scaffolds
The compound exhibits a potent inhibitory concentration (IC50) of 73 nM against the NEK2 kinase. This value demonstrates a clear potency advantage over other known NEK2 inhibitor scaffolds such as JH295 (IC50 = 770 nM), representing a 10.5-fold improvement in enzyme inhibition, and compares favorably to early lead compounds (e.g., 2, IC50 = 230 nM) [1][2].
| Evidence Dimension | In vitro enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 73 nM |
| Comparator Or Baseline | JH295: 770 nM; Pyrazine-based NEK2 inhibitor (2): 230 nM |
| Quantified Difference | 10.5-fold more potent than JH295; 3.2-fold more potent than pyrazine inhibitor (2) |
| Conditions | NEK2 kinase assay using 5-FAM-KKLNRTLSVA-COOH substrate, 1 hr incubation, Caliper method |
Why This Matters
Higher potency at the enzymatic level allows for lower effective concentrations in cellular assays and potentially reduced off-target effects, making this core scaffold a preferred starting point for lead optimization in NEK2-targeted projects.
- [1] BindingDB. (n.d.). BDBM50385914 (CHEMBL2042042) - Target NEK2 IC50: 73 nM. View Source
- [2] Innocenti, P., et al. (2012). Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2. J. Med. Chem., 55(7), 3228–3241 (Figure 1, compound 2: IC50 = 0.23 μM). View Source
